Linker Chemistry Differentiation: Urea vs. Amine vs. Amide — Hydrogen Bond Donor/Acceptor Capacity and Metabolic Stability Implications
CAS 1105193-83-6 features a urea linker (-NH-C(=O)-NH-) connecting the thiazole 2-position to the 4-methylphenyl ring, providing 1 hydrogen bond donor (urea N-H) and 1 hydrogen bond acceptor (urea C=O) beyond those contributed by the thiazole ring and acetic acid moiety [1]. By contrast, (2-p-tolylamino-thiazol-4-yl)-acetic acid (CAS 436094-76-7) employs a direct secondary amine (-NH-) linkage, eliminating the carbonyl oxygen and reducing hydrogen-bond acceptor count . {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926234-69-7) features an amide (-NH-C(=O)-) linker that reverses the atom order relative to the urea and eliminates one nitrogen, fundamentally altering pharmacophore geometry . Published SAR studies on structurally related ureido-substituted 4-phenylthiazoles demonstrate that the urea moiety forms critical hydrogen bonds with kinase hinge regions (e.g., IGF1R inhibition: compound 27, 76.84% at 10 μM), whereas amide and amine analogs within the same series showed reduced or absent kinase engagement [2]. The urea linkage also confers differential metabolic stability: N-acyl urea derivatives are generally more resistant to hydrolytic cleavage than corresponding amides, a property that has been exploited in the design of slowly reversible FAAH inhibitors bearing thiazole-urea motifs (e.g., compound 60j with potent in vivo activity) .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count (linker contribution) and kinase inhibitory activity of urea-containing analogs |
|---|---|
| Target Compound Data | Urea linker: +1 HBD (urea NH), +1 HBA (urea C=O); Total predicted HBD = 3, HBA = 5 based on molecular formula C₁₃H₁₃N₃O₃S |
| Comparator Or Baseline | CAS 436094-76-7 (amine linker): 0 additional HBA from linker, MW 248.31; CAS 926234-69-7 (amide linker): +1 HBA, 0 additional HBD from linker, MW 276.31; Ureido-thiazole analog compound 27: HepG2 IC₅₀ = 0.62 μM, IGF1R inhibition 76.84% at 10 μM |
| Quantified Difference | Urea linker provides +1 HBD relative to amide analog and +1 HBA relative to amine analog; ureido-thiazole IGF1R inhibitor compound 27 exceeds Sorafenib (HepG2 IC₅₀ = 1.62 μM) by approximately 2.6-fold |
| Conditions | HBD/HBA count derived from molecular formula; kinase inhibition data from IGF1R enzymatic assay (10 μM) and HepG2 MTT cytotoxicity assay (72 h), Tian et al. 2024 |
Why This Matters
The urea linker is a non-interchangeable pharmacophoric element; substituting it with an amide or amine abolishes key hydrogen-bonding interactions that drive kinase target engagement validated in peer-reviewed studies of ureido-thiazoles.
- [1] Chembase.cn. [2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid. Product No. F2145-0019. MW: 291.33; MF: C₁₃H₁₃N₃O₃S. View Source
- [2] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. doi:10.3390/molecules29112653. View Source
